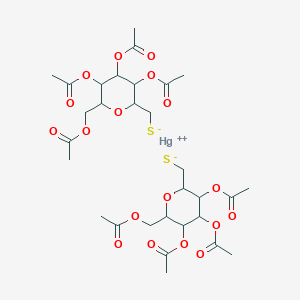

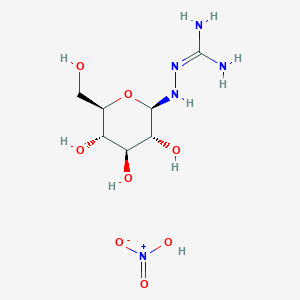

N1-b-D-Glucopyranosylamino-guanidine HNO3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-b-D-Glucopyranosylamino-guanidine HNO3 is a compound with the molecular formula C7H16N4O5.HNO3 and a molecular weight of 299.24 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

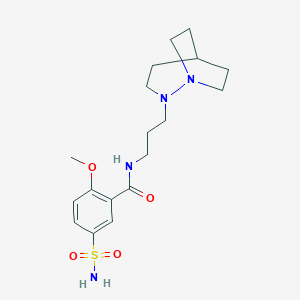

Molecular Structure Analysis

The molecular structure of N1-b-D-Glucopyranosylamino-guanidine HNO3 can be represented by the SMILES string:C([C@@H]1C@HNN=C(N)N)O)O)O)O.N+(O)[O-] .

Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins and their modifications, understanding the interactions within a proteome, and the analysis of protein folding .

Diabetes Treatment Research

In the field of diabetes research, N1-b-D-Glucopyranosylamino-guanidine HNO3 has been identified as a potent hypoglycemic agent. Its mechanism of action involves the inhibition of the α-glucosidase enzyme, which slows down carbohydrate breakdown and absorption, thereby managing blood sugar levels .

Glycomics Studies

Glycomics is the comprehensive study of glycomes, including all glycan structures of a given cell or organism. This compound is used in glycomics to study the structure and function of glycans, particularly in relation to diabetes and other metabolic disorders .

Enzyme Inhibition Analysis

Researchers use this compound to study enzyme inhibition, particularly targeting enzymes involved in carbohydrate metabolism. It serves as a model compound to understand the interaction between inhibitors and enzymes, which is crucial for developing new therapeutic drugs .

Molecular Biology

In molecular biology, this compound is used to study the interaction between carbohydrates and proteins at the molecular level. It helps in understanding the role of glycosylation in protein function and stability .

Biomedical Compound Synthesis

N1-b-D-Glucopyranosylamino-guanidine HNO3: is a key intermediate in the synthesis of various biomedical compounds. Its structure is manipulated to create derivatives that can serve as potential therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material when analyzing the composition of complex biological samples. It helps in calibrating instruments and validating analytical methods .

Educational Research

Lastly, it’s used in educational settings for research and teaching purposes. Students and researchers use it to learn about carbohydrate chemistry and the role of nitrogen-containing compounds in biological systems .

Mecanismo De Acción

Target of Action

The primary target of N1-b-D-Glucopyranosylamino-guanidine HNO3 is the α-glucosidase enzyme . This enzyme plays a crucial role in the breakdown and absorption of carbohydrates in the body .

Mode of Action

N1-b-D-Glucopyranosylamino-guanidine HNO3 interacts with its target, the α-glucosidase enzyme, by inhibiting its function . This inhibition effectively retards the breakdown and absorption of carbohydrates .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme affects the carbohydrate metabolism pathway. By slowing down carbohydrate breakdown and absorption, it reduces the amount of glucose that enters the bloodstream after a meal . The downstream effects of this action include a reduction in postprandial blood glucose levels, which can be beneficial in managing conditions like diabetes .

Result of Action

The molecular and cellular effects of N1-b-D-Glucopyranosylamino-guanidine HNO3’s action result in a potent hypoglycemic effect . By inhibiting the α-glucosidase enzyme and slowing carbohydrate absorption, it helps to lower postprandial blood glucose levels .

Propiedades

IUPAC Name |

nitric acid;2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3-,4+,5-,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMFBNDHOWTVBB-WYRLRVFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369548 |

Source

|

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

CAS RN |

109853-83-0 |

Source

|

| Record name | N1-b-D-Glucopyranosylamino-guanidine HNO3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)